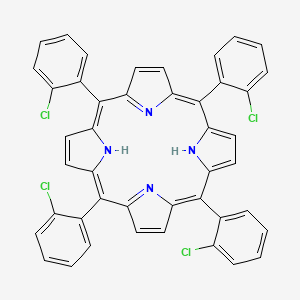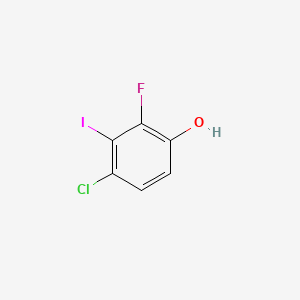
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as heme in hemoglobin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Pyrrole is reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF3·OEt2).
Oxidation: The intermediate product is then oxidized using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can convert the porphyrin to chlorins or bacteriochlorins.
Substitution: The 2-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ and p-chloranil.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Porphyrin dications.
Reduction: Chlorins and bacteriochlorins.
Substitution: Various substituted porphyrins depending on the nucleophile used.
科学的研究の応用
21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for more complex molecules.
Biology: Studied for its potential in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its role in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of sensors and materials for electronic and photonic applications.
作用機序
The mechanism of action of 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- involves its ability to interact with light and generate reactive oxygen species (ROS). Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for targeting cancer cells.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: Lacks the chlorophenyl groups, which may affect its reactivity and applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Contains methoxy groups instead of chlorophenyl groups, influencing its electronic properties.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Hydroxy groups provide different reactivity and solubility characteristics.
Uniqueness
The presence of 2-chlorophenyl groups in 21H,23H-Porphine, 5,10,15,20-tetrakis(2-chlorophenyl)- imparts unique electronic and steric properties, making it distinct from other porphyrin derivatives. These properties can enhance its performance in specific applications, such as photodynamic therapy and catalysis.
特性
分子式 |
C44H26Cl4N4 |
|---|---|
分子量 |
752.5 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(2-chlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H |
InChIキー |
GEHPICAZCITNQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)C=C4)C9=CC=CC=C9Cl)N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(10S,13S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14776981.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphoniumchloride](/img/structure/B14776994.png)
![4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid](/img/structure/B14777000.png)




![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)


![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

